Cas no 2137535-85-2 (4-(2-Formylphenyl)-2,5-dimethylbenzaldehyde)
4-(2-Formylphenyl)-2,5-dimethylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-(2-formylphenyl)-2,5-dimethylbenzaldehyde
- 2137535-85-2
- EN300-738847
- 4-(2-Formylphenyl)-2,5-dimethylbenzaldehyde
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- Inchi: 1S/C16H14O2/c1-11-8-16(12(2)7-14(11)10-18)15-6-4-3-5-13(15)9-17/h3-10H,1-2H3
- InChI Key: WCTBFLHNNMKEKI-UHFFFAOYSA-N
- SMILES: O=CC1=CC(C)=C(C=C1C)C1C=CC=CC=1C=O
Computed Properties
- Exact Mass: 238.099379685g/mol
- Monoisotopic Mass: 238.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 34.1Ų
4-(2-Formylphenyl)-2,5-dimethylbenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-738847-0.05g |
4-(2-formylphenyl)-2,5-dimethylbenzaldehyde |
2137535-85-2 | 95.0% | 0.05g |
$744.0 | 2025-03-11 | |
| Enamine | EN300-738847-0.1g |
4-(2-formylphenyl)-2,5-dimethylbenzaldehyde |
2137535-85-2 | 95.0% | 0.1g |
$779.0 | 2025-03-11 | |
| Enamine | EN300-738847-0.25g |
4-(2-formylphenyl)-2,5-dimethylbenzaldehyde |
2137535-85-2 | 95.0% | 0.25g |
$814.0 | 2025-03-11 | |
| Enamine | EN300-738847-0.5g |
4-(2-formylphenyl)-2,5-dimethylbenzaldehyde |
2137535-85-2 | 95.0% | 0.5g |
$849.0 | 2025-03-11 | |
| Enamine | EN300-738847-1.0g |
4-(2-formylphenyl)-2,5-dimethylbenzaldehyde |
2137535-85-2 | 95.0% | 1.0g |
$884.0 | 2025-03-11 | |
| Enamine | EN300-738847-2.5g |
4-(2-formylphenyl)-2,5-dimethylbenzaldehyde |
2137535-85-2 | 95.0% | 2.5g |
$1735.0 | 2025-03-11 | |
| Enamine | EN300-738847-5.0g |
4-(2-formylphenyl)-2,5-dimethylbenzaldehyde |
2137535-85-2 | 95.0% | 5.0g |
$2566.0 | 2025-03-11 | |
| Enamine | EN300-738847-10.0g |
4-(2-formylphenyl)-2,5-dimethylbenzaldehyde |
2137535-85-2 | 95.0% | 10.0g |
$3807.0 | 2025-03-11 |
4-(2-Formylphenyl)-2,5-dimethylbenzaldehyde Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 4-(2-Formylphenyl)-2,5-dimethylbenzaldehyde
Comprehensive Analysis of 4-(2-Formylphenyl)-2,5-dimethylbenzaldehyde (CAS No. 2137535-85-2): Properties, Applications, and Industry Insights
The chemical compound 4-(2-Formylphenyl)-2,5-dimethylbenzaldehyde (CAS No. 2137535-85-2) is a specialized aromatic aldehyde with a unique molecular structure, featuring two aldehyde functional groups and a dimethyl-substituted benzene ring. This structural complexity makes it a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and advanced materials. Its dual aldehyde functionality allows for versatile reactivity, enabling applications in cross-coupling reactions and polymer chemistry.
In recent years, the demand for high-purity aldehydes like 4-(2-Formylphenyl)-2,5-dimethylbenzaldehyde has surged due to their role in developing targeted drug delivery systems and biodegradable polymers. Researchers are particularly interested in its potential for creating photoactive materials used in OLED displays and solar cells, aligning with the global push for sustainable energy solutions. The compound’s electron-withdrawing properties also make it a candidate for organic semiconductors, a hot topic in material science forums.
From a synthetic perspective, CAS 2137535-85-2 is often synthesized via Friedel-Crafts acylation or Vilsmeier-Haack formylation, with yields optimized through microwave-assisted synthesis—a technique gaining traction in green chemistry circles. Analytical methods such as HPLC and NMR spectroscopy are critical for verifying its purity, as impurities can significantly impact downstream applications. This emphasis on purity resonates with current industry trends toward QC/QA compliance in fine chemical production.
The compound’s structure-activity relationship (SAR) has drawn attention in medicinal chemistry, where its scaffold serves as a precursor for kinase inhibitors and anti-inflammatory agents. Notably, its derivatives are being explored for neurodegenerative disease research, a field with high search volume due to aging populations. These applications are frequently discussed in patent literature, highlighting its commercial potential.
Environmental and regulatory considerations are also paramount. While 4-(2-Formylphenyl)-2,5-dimethylbenzaldehyde is not classified as hazardous under GHS standards, its handling requires standard laboratory safety protocols. This aligns with growing public interest in chemical safety data sheets (SDS) and workplace safety regulations, as evidenced by search trends around OSHA compliance.
In the flavor and fragrance industry, the compound’s benzaldehyde core attracts interest for modifying aromatic profiles, though its primary use remains in high-value synthetics. Market analysts note rising demand in Asia-Pacific regions, driven by expansions in pharmaceutical manufacturing and electronic materials sectors.
Future research directions may explore its catalytic applications or role in metal-organic frameworks (MOFs), topics dominating academic search queries. As industries prioritize molecular customization, CAS 2137535-85-2 exemplifies how tailored organic building blocks enable innovation across disciplines—from life sciences to renewable energy technologies.
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